Thiazolo[4,5-b]pyrazin-2-amine
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Overview
Description
Thiazolo[4,5-b]pyrazin-2-amine is a chemical compound with the CAS Number: 112342-71-9 . It has a molecular weight of 152.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of Thiazolo[4,5-b]pyrazin-2-amine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
Thiazolo[4,5-b]pyrazin-2-amine is a solid compound with a molecular weight of 152.18 .Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyrazin-2-amine derivatives have shown promising antioxidant activity. These compounds scavenge free radicals, protect cells from oxidative stress, and may contribute to preventing age-related diseases and promoting overall health .
Antimicrobial Activity
Researchers have identified novel thiazolo[4,5-b]pyrazin-2-amine analogs with potent antimicrobial properties. These compounds exhibit activity against bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Herbicidal Effects
Certain thiazolo[4,5-b]pyrazin-2-amine derivatives have demonstrated herbicidal activity. They could be useful in weed control and crop protection, contributing to sustainable agriculture .
Anti-inflammatory Potential
Thiazolo[4,5-b]pyrazin-2-amine compounds have been investigated for their anti-inflammatory effects. These molecules may modulate inflammatory pathways and hold promise for managing inflammatory conditions .
Antifungal Properties
Thiazolo[4,5-b]pyrazin-2-amine derivatives have been explored as antifungal agents. They exhibit activity against various fungal pathogens, making them valuable in treating fungal infections .
Antitumor Activity
Researchers have identified thiazolo[4,5-b]pyrazin-2-amine analogs with potential antitumor properties. These compounds may interfere with cancer cell growth and survival, offering new avenues for cancer therapy .
Histamine H3 Receptor Antagonism
Some thiazolo[4,5-b]pyrazin-2-amine derivatives have been reported as histamine H3 receptor antagonists. These molecules could play a role in modulating neurotransmitter release and may have implications in neurological disorders .
Biological Relevance as Purine Bioisosteres
Thiazolo[4,5-b]pyrazin-2-amine compounds are biologically relevant purine bioisosteres. Their structural similarity to purines allows them to interact with purine-binding proteins and receptors, potentially influencing cellular processes .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyrazin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
It is known that the compound exhibits high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that it interacts with multiple targets, leading to a variety of physiological effects.
Result of Action
Thiazolo[4,5-b]pyrazin-2-amine has been reported to exhibit a range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . This suggests that the compound has a wide range of molecular and cellular effects, likely resulting from its interaction with multiple targets.
properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H2,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXMPTMLSAOJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-b]pyrazin-2-amine | |
CAS RN |
112342-71-9 |
Source
|
Record name | [1,3]thiazolo[4,5-b]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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